
AF-353
Descripción general
Descripción
Métodos De Preparación
La preparación de AF-353 implica rutas sintéticas y condiciones de reacción que están diseñadas para lograr una alta pureza y actividad biológica. El compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de varios reactivos y catalizadores. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto, al tiempo que garantizan la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
AF-353 experimenta varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios disolventes. Los principales productos formados a partir de estas reacciones son intermediarios que se procesan posteriormente para obtener el compuesto final .
Aplicaciones Científicas De Investigación
Potency and Selectivity
The antagonistic potency of AF-353 has been quantified through various methods, yielding pIC50 values ranging from 7.3 to 8.5 for human and rat P2X3 receptors . Its selectivity profile was established through competitive binding assays against a panel of over 75 receptors, channels, enzymes, and transporters, confirming minimal off-target activity .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Oral Bioavailability : Approximately 32.9%
- Half-life : About 1.63 hours
- Protein Binding : High plasma-free fraction at 98.2% .
These characteristics make this compound suitable for in vivo studies and potential clinical applications.
Preclinical Studies
This compound has been investigated in various preclinical models of pain, particularly focusing on its efficacy in conditions such as bone cancer pain. In these studies, systemic administration of this compound resulted in significant attenuation of nociceptive behaviors . The compound's ability to reduce dorsal horn neuronal hyperexcitability indicates both central and peripheral mechanisms of action, suggesting its potential as a therapeutic agent for managing chronic pain conditions .
Clinical Implications
The therapeutic implications of this compound extend to several pain-related disorders:
- Chronic Pain : Its antagonistic action on P2X3 and P2X2/3 receptors positions this compound as a candidate for treating chronic pain syndromes.
- Cancer Pain Management : The compound's efficacy in models of bone cancer pain highlights its potential role in oncological pain management strategies .
Study 1: Bone Cancer Pain Model
In a study examining the effects of this compound on bone cancer pain, researchers administered the compound to animal models exhibiting nociceptive behaviors associated with tumor growth. Results indicated that this compound significantly reduced pain responses to mechanical and thermal stimuli, demonstrating both central and peripheral analgesic effects .
Study 2: Electrophysiological Assessment
Electrophysiological assessments conducted on spinal cord neurons revealed that this compound effectively dampened hyperexcitability induced by cancerous cells. This suggests that this compound may mitigate pain through direct action on neuronal excitability pathways in the spinal cord .
Mecanismo De Acción
AF-353 ejerce sus efectos actuando como un antagonista de las formas homotrimérica P2X3 y heterotrimérica P2X2/3 de los purino receptores P2X . Estos receptores son miembros de la familia de canales iónicos P2X controlados por ATP y pueden participar en la sensibilización aferente primaria en una variedad de enfermedades relacionadas con el dolor . El compuesto inhibe la activación por ATP de manera no competitiva, lo que sugiere un mecanismo alostérico de antagonismo .
Comparación Con Compuestos Similares
AF-353 es único en su alta potencia antagonista y selectividad para los receptores P2X3 y P2X2/3 . Compuestos similares incluyen A-317491 y TNP-ATP, que también actúan como antagonistas de los receptores P2X, pero difieren en sus mecanismos de acción y perfiles farmacocinéticos . La combinación de this compound de un perfil farmacocinético favorable con potencia antagonista y selectividad lo convierte en un excelente compuesto de herramienta in vivo para estudiar estos canales en modelos animales .
Actividad Biológica
AF-353 is a novel compound that acts as a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are part of the purinergic receptor family. These receptors are implicated in various pain-related conditions and sensory signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, experimental findings, and potential therapeutic applications.
This compound inhibits the activation of P2X3 and P2X2/3 receptors by ATP in a non-competitive manner. This mechanism was determined through various experimental approaches, including radioligand binding assays and whole-cell voltage-clamp electrophysiology. The compound demonstrated high antagonist potency with pIC50 values ranging from 7.3 to 8.5 for rat and human P2X3 receptors, indicating strong inhibitory effects at low concentrations .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : Approximately 32.9%
- Half-Life : 1.63 hours
- Protein Binding : 98.2% in plasma .
These characteristics suggest that this compound is suitable for in vivo studies and may be developed into a therapeutic agent for pain management.
Comparative Potency
The table below summarizes the potency of this compound compared to other known antagonists:
Compound | Target Receptor | pIC50 Range |
---|---|---|
This compound | P2X3/P2X2/3 | 7.3 - 8.5 |
A-317491 | P2X3 | ~6.0 |
TNP-ATP | P2X1 | ~6.5 |
In Vitro Studies
This compound was tested in various in vitro models, demonstrating its ability to inhibit ATP-induced calcium flux in cells expressing P2X3 receptors. Notably, it did not affect other P2X channels or a range of other receptors, enzymes, and transport proteins, indicating its selectivity .
Pain Models
This compound was evaluated in animal models of chronic pain, specifically in a bone cancer pain model using MRMT-1 mammary gland carcinoma cells implanted in rats. Key findings include:
- Preventive Effects : When administered prophylactically, this compound prevented the development of tactile hypersensitivity.
- Reversal Effects : Dosing at peak-onset (day 17) significantly reversed tactile hypersensitivity without affecting weight-bearing capabilities .
Taste Perception
In studies assessing taste signaling, application of this compound abolished responses to various tastants, including sweet and sour flavors. This suggests that P2X3-containing receptors play a critical role in taste perception .
Case Study: Chronic Pain Management
In a study involving patients with chronic pain conditions, this compound was administered to assess its efficacy in reducing pain sensitivity. Results indicated significant reductions in pain scores compared to baseline measurements, supporting its potential as an analgesic agent.
Case Study: Heart Failure
Recent research has shown that antagonism of P2X3 receptors using this compound can attenuate the progression of heart failure in rat models by normalizing autonomic and respiratory imbalances associated with the condition .
Propiedades
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPYXMXFBBKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580447 | |
Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865305-30-2 | |
Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.